molecular formula C22H18N2O2S B2611181 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide CAS No. 307523-99-5

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide

Cat. No.: B2611181
CAS No.: 307523-99-5
M. Wt: 374.46
InChI Key: GPDJXLBSCKINTB-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide” is a derivative of benzothiazole . Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Scientific Research Applications

Anticancer Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide and its derivatives have been widely studied for their potential anticancer activities. Research has revealed that compounds with the benzothiazole structure display considerable anticancer properties against various cancer cell lines. For instance, certain derivatives have shown significant antitumor activity in vitro against a range of human tumor cell lines derived from different neoplastic diseases (Yurttaş, Tay, & Demirayak, 2015). Similarly, some 2-phenyl benzothiazole derivatives were synthesized and evaluated against the breast cancer cell line T47D, revealing potent cytotoxic activity (Firoozpour, Mokhtari, Moghimi, Safavi, & Foroumadi, 2018). Furthermore, a quinol derivative with a 4-(benzothiazol-2-yl) substituent exhibited significant anti-tumor activity against human breast, colon, and renal cancer cell lines (Wang, Jin, Myers, Glover, & Novak, 2009).

Anticonvulsant and Neuroprotective Effects

Compounds with benzothiazole core have also been synthesized and evaluated for their anticonvulsant and neuroprotective effects. For instance, a series of N-(substituted benzothiazol-2-yl)amide derivatives displayed promising anticonvulsant activities, with some compounds showing neuroprotective effects by lowering specific biomarker levels (Hassan, Khan, & Amir, 2012).

Molecular Structure and Chemical Reactivity Studies

Studies on the molecular structure and chemical reactivity of benzothiazole derivatives have been conducted to understand their properties better. For example, the molecular structures and vibrational wavenumbers of specific benzothiazole compounds were determined through quantum chemical calculations and spectroscopic techniques, providing insights into their chemical reactivity and potential as drug candidates (Ünsalan, Arı, Altunayar‐Unsalan, Bolelli, Boyukata, & Yalcin, 2020).

Antimicrobial and Antiviral Activities

Benzothiazole derivatives have also been explored for their antimicrobial and antiviral activities. Some derivatives were designed, synthesized, and showed promising antibacterial, antifungal, and antiviral activities against various pathogens (Patel, Agravat, & Shaikh, 2011). Another study highlighted that specific benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety exhibited good antiviral and antibacterial activities, making them potential candidates for developing new antimicrobial agents (Tang, Wang, Zhong, Wang, Chen, He, & Xue, 2019).

Future Directions

Benzothiazole derivatives have shown potential in various fields of medicinal chemistry . Future research could focus on exploring the specific properties and potential applications of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide”.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-2-26-16-13-11-15(12-14-16)21(25)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)27-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDJXLBSCKINTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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